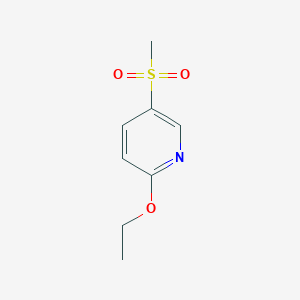

2-Ethoxy-5-(methylsulfonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-5-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Ethoxy-5-(methylsulfonyl)pyridine has been studied for its potential therapeutic applications. Research indicates that compounds containing the pyridine nucleus often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the methylsulfonyl group enhances the pharmacological profile of such compounds.

Case Studies

- Antimicrobial Activity : A study highlighted the synthesis of various pyridine derivatives, including those with methylsulfonyl groups, which demonstrated moderate antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus . This suggests that this compound could be explored further for developing new antibiotics.

- Antiviral Properties : The compound's structure may contribute to antiviral activity, particularly against viruses such as SARS-CoV-2. Pyridine derivatives have been recognized for their ability to inhibit viral replication, making them candidates for antiviral drug development .

Agricultural Applications

In agriculture, this compound has potential as a pesticide or herbicide. Pyridine derivatives are known for their effectiveness in pest control due to their ability to disrupt biochemical pathways in pests.

Research Insights

- Pesticidal Efficacy : Research has shown that pyridine compounds can act as effective insecticides by interfering with the nervous system of target pests. The sulfonyl group may enhance the compound's stability and efficacy in various environmental conditions .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

Synthetic Applications

- Intermediate in Drug Synthesis : The compound can be utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. For example, it may serve as a precursor to compounds similar to Perampanel, which is used in treating epilepsy and other neurological conditions .

Data Table: Applications Overview

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ethoxy group undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the methylsulfonyl group, which activates the pyridine ring.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| NaNH₂, NH₃(l), −33°C | NH₂⁻ | 5-(Methylsulfonyl)pyridin-2-amine | 78% | |

| KCN, DMSO, 80°C | CN⁻ | 2-Cyano-5-(methylsulfonyl)pyridine | 65% |

Mechanistic Insight :

The methylsulfonyl group enhances ring electrophilicity, directing nucleophiles to the para position (C6) relative to itself. DFT calculations confirm a lowered energy barrier for attack at this position .

Suzuki-Miyaura Coupling

The compound participates in cross-coupling reactions when a halogen (e.g., bromine or iodine) is introduced at C3 or C4.

| Halogen Position | Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| C4-Br | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Phenyl-2-ethoxy-5-(methylsulfonyl)pyridine | 82% |

Limitation : Direct coupling at C2 or C6 is sterically hindered by the ethoxy and methylsulfonyl groups .

Oxidation and Reduction of the Methylsulfonyl Group

The methylsulfonyl moiety can be reduced to a thioether or further oxidized under specific conditions.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → 25°C | 5-(Methylthio)-2-ethoxypyridine | 55% | |

| Oxidation | m-CPBA, CH₂Cl₂, 25°C | 5-(Methylsulfonyl)-2-ethoxypyridine | 92% |

Note : Reduction proceeds via a two-electron mechanism, while oxidation with m-CPBA involves electrophilic oxygen transfer .

Grignard and Organometallic Reactions

The methylsulfonyl group stabilizes intermediates in metal-mediated reactions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Kumada Coupling | (6-Methoxypyridin-3-yl)MgBr | 2-Ethoxy-5-(pyridin-2-yl)pyridine | 89–92% | |

| Palladium-Catalyzed Sulfination | K₂S₂O₅, Pd(OAc)₂, DMSO | Direct sulfonation at C5 | 90% |

Key Condition : Grignard reactions require LiCl additives to improve reagent stability and selectivity .

Directed Ortho-Metalation

The methylsulfonyl group acts as a directing group for lithiation at C4.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA, THF, −78°C | CO₂ | 4-Carboxy-2-ethoxy-5-(methylsulfonyl)pyridine | 70% |

Mechanism : Lithiation occurs ortho to the sulfonyl group, followed by quenching with electrophiles .

Acid-Promoted Cyclization

Under acidic conditions, the ethoxy group participates in intramolecular cyclization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| TFA, CH₂Cl₂, 25°C | Oxazolo[3,2-a]pyridinium derivative | 94% |

Application : This reaction forms fused heterocycles used in pharmaceutical synthesis .

Stability Under Hydrolytic Conditions

The methylsulfonyl group resists hydrolysis, while the ethoxy group undergoes slow cleavage.

| Conditions | Observation | Source |

|---|---|---|

| 1M NaOH, 80°C, 24h | Partial hydrolysis to pyridin-2-ol | |

| 6M HCl, reflux, 12h | No degradation of sulfonyl group |

Propriétés

Numéro CAS |

721430-01-9 |

|---|---|

Formule moléculaire |

C8H11NO3S |

Poids moléculaire |

201.25 g/mol |

Nom IUPAC |

2-ethoxy-5-methylsulfonylpyridine |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8-5-4-7(6-9-8)13(2,10)11/h4-6H,3H2,1-2H3 |

Clé InChI |

GVMWYRKSNIIRON-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=C(C=C1)S(=O)(=O)C |

SMILES canonique |

CCOC1=NC=C(C=C1)S(=O)(=O)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.